molecular formula C13H14FN3O B2556760 3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 379726-07-5

3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B2556760
CAS No.: 379726-07-5
M. Wt: 247.273
InChI Key: FVKGNCMZMKPVDY-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile is an organic compound with the molecular formula C13H14FN3O It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

The primary targets of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

This compound interacts with its targets, the ENTs, in a specific manner. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transport of nucleosides across cell membranes. By inhibiting ENTs, the compound disrupts the normal function of these transporters, affecting the balance of nucleosides within the cell .

Pharmacokinetics

The compound is known to be a powder at room temperature, suggesting it could be administered orally . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action involve the disruption of nucleoside transport. This can have downstream effects on processes that rely on nucleosides, such as DNA replication and repair, and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 2-fluorophenylpiperazine with a suitable nitrile compound under controlled conditions. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the nitrile group and the fluorophenyl moiety contributes to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-15/h1-4H,5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKGNCMZMKPVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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